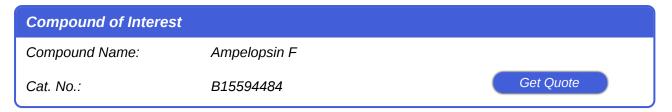


Isolation of (-)-Ampelopsin F from Dryobalanops oblongifolia: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of (-)-**Ampelopsin F**, a resveratrol dimer, from the tree bark of Dryobalanops oblongifolia Dyer. The document details the experimental protocols for extraction and purification and presents key quantitative data in a structured format. Furthermore, it visualizes the experimental workflow and relevant biological signaling pathways modulated by **Ampelopsin F**.

Quantitative Data Summary

A summary of the key quantitative data for (-)-**Ampelopsin F** isolated from Dryobalanops oblongifolia is presented below. This includes physicochemical properties, spectroscopic data, and biological activity.

Table 1: Physicochemical and Spectroscopic Data of (-)-Ampelopsin F



Property	Value
Molecular Formula	C28H22O6
Molecular Weight (HR-FAB-MS)	m/z 454.1416 [M] ⁺ (Calculated for C ₂₈ H ₂₂ O ₆ : 454.1410)[1]
Melting Point	220–222°C (decomposition)[1]
Optical Rotation ([α] ²⁵ D)	-2° (c 0.1, MeOH)[1]
UV Absorption (λmax, in MeOH)	220 and 282 nm[1]
Yield	14.8 mg from 5 kg of dried tree bark[1]

Table 2: ¹H NMR Spectral Data of (-)-Ampelopsin F (500 MHz, CD₃OD)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2, H-6	7.02	d	8.6
H-3, H-5	6.72	d	6.9
H-2a, H-6a	6.69	d	8.3
H-3a, H-5a	6.50	d	6.7
H-14	6.38	d	2.0
H-14a	6.36	d	2.3
H-12a	6.08	d	2.6
H-12	6.01	d	2.0
H-7	4.08	S	
H-7a	3.56	S	_
H-8	3.23	S	

Data sourced from Indriani et al. (2017).[1]



Table 3: ¹3C NMR Spectral Data of (-)-Ampelopsin F (125 MHz, CD₃OD)

Carbon Assignment	Chemical Shift (δ, ppm)
C-13	158.5
C-11a	158.1
C-13a	157.2
C-4, C-4a	156.1
C-11	153.2
C-9a	147.9
C-9	147.5
C-1	139.1
C-1a	136.1
C-2, C-6	130.1
C-2a, C-6a	129.4
C-10	128.7
C-3, C-5	115.8
C-3a, C-5a	115.6
C-10a	114.2
C-14a	105.8
C-14	104.4
C-12, C-12a	102.0
C-8	59.3
C-7a	50.9
C-8a	49.9
C-7	47.6



Data sourced from Indriani et al. (2017).[1]

Table 4: Biological Activity of (-)-Ampelopsin F

Activity	Test Organism/Model	Result (IC50)
Antimalarial	Plasmodium falciparum	0.001 μg/mL[1]

Experimental Protocols

This section provides a detailed methodology for the isolation and purification of (-)-**Ampelopsin F** from the tree bark of Dryobalanops oblongifolia.

Plant Material and Extraction

- Plant Material Collection and Preparation: The tree bark of Dryobalanops oblongifolia Dyer was collected from Gunung Mali, Tempunak, Sintang, West Kalimantan. A voucher specimen was deposited at the herbarium of the Biological Research Center, LIPI, Bogor, Indonesia.
 The collected bark was powdered.[1]
- Maceration: 5 kg of the powdered tree bark was subjected to maceration with acetone for 2 x 24 hours. The solvent was then concentrated under reduced pressure to yield a gummy brownish extract.[1]
- Initial Fractionation: The crude acetone extract was partitioned between acetone and diethyl ether to separate it into soluble and insoluble fractions. The acetone-diethyl ether soluble fraction (48 g) was retained for further purification.[1]

Chromatographic Purification

- Vacuum Liquid Chromatography (VLC): The acetone-diethyl ether soluble fraction (48 g) was subjected to VLC on silica gel 60. The column was eluted with a gradient of n-hexane-ethyl acetate of increasing polarity. This resulted in four major fractions (A-D).[1]
- Gravity Column Chromatography (GCC): Based on Thin Layer Chromatography (TLC) analysis, fraction D (3.2 g) was selected for further separation. Fraction D was repeatedly fractionated by GCC over silica gel 60 (70-200 mesh) using an eluent system of n-hexane-



ethyl acetate (5:5) gradually increasing to 100% ethyl acetate. This yielded three subfractions (D1-D3).[1]

• Radial Chromatography: Sub-fraction D1 was further purified by radial chromatography on silica gel 60 GF₂₅₄. The mobile phase used was a chloroform-methanol mixture (9:1). This final purification step yielded 14.8 mg of (-)-**Ampelopsin F** (compound 1) as an amorphous brown solid.[1]

Structural Elucidation

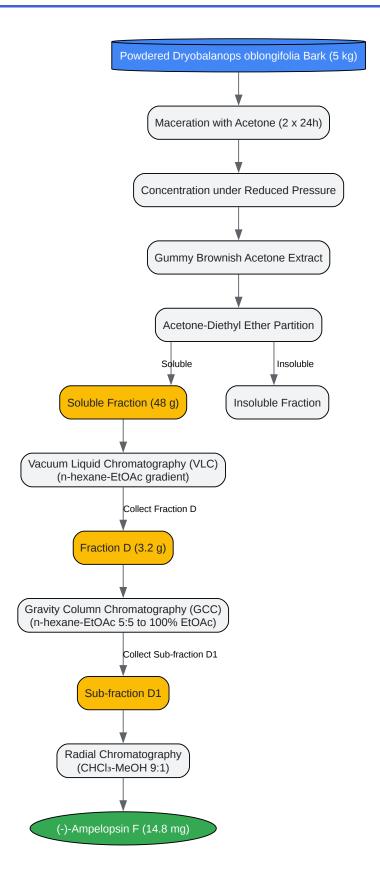
The structure of the isolated compound was determined using a combination of spectroscopic methods, including UV-Vis spectroscopy, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The data were compared with published values to confirm the identity as (-)- **Ampelopsin F**.[1]

Visualizations

This section provides diagrams to illustrate the experimental workflow and the biological signaling pathways modulated by **Ampelopsin F**.

Experimental Workflow





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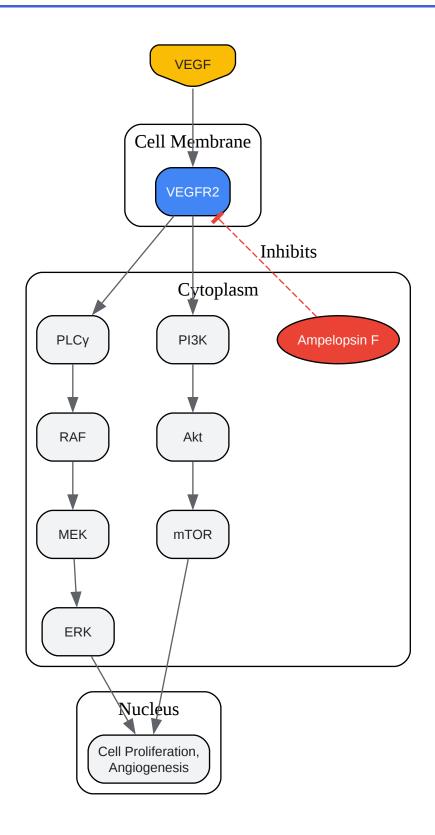
Isolation workflow for (-)-Ampelopsin F.



Signaling Pathways Modulated by Ampelopsin F

Ampelopsin, also known as dihydromyricetin, has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The following diagrams illustrate the points of intervention by **Ampelopsin F** in the VEGFR2, JAK/STAT, and mTOR signaling pathways.

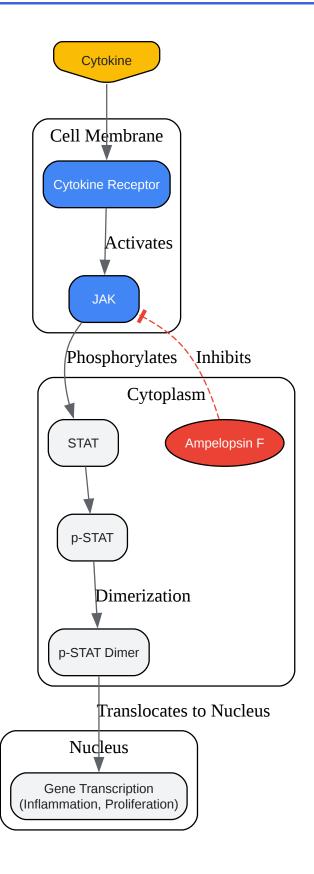




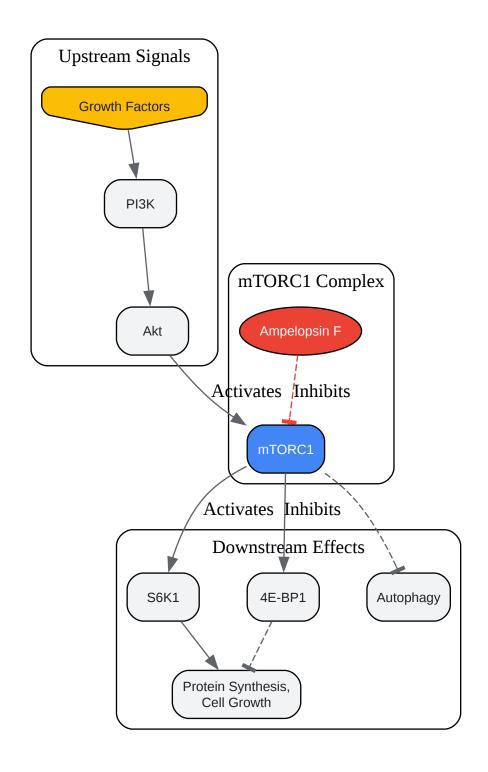
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Inhibition of the VEGFR2 signaling pathway by **Ampelopsin F**.









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- To cite this document: BenchChem. [Isolation of (-)-Ampelopsin F from Dryobalanops oblongifolia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594484#isolation-of-ampelopsin-f-from-dryobalanops-species]

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